molecular formula C8H14ClNOS B2977864 Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride CAS No. 2089257-10-1

Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride

Cat. No. B2977864
CAS RN: 2089257-10-1
M. Wt: 207.72
InChI Key: ILAZTVVBSWHWPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic pathway for Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride involves the cyclization of appropriate precursors. Detailed synthetic methods and reaction conditions are documented in relevant literature .


Physical And Chemical Properties Analysis

  • Toxicity : Safety information indicates potential hazards (e.g., skin and eye irritation, ingestion risks) and precautionary measures .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride is a chemical compound that has garnered interest within the realm of medicinal chemistry due to its structural uniqueness and potential as a building block for the development of therapeutic agents. Research indicates that thiomorpholine and its derivatives, including this compound, are crucial in the synthesis of novel compounds with potential medicinal properties. For instance, Walker and Rogier (2013) demonstrated the preparation of novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry. These compounds have shown interesting biological profiles and some analogues containing these moieties have entered human clinical trials, underscoring their significance in drug development processes (Walker & Rogier, 2013).

Antimicrobial Research

The antimicrobial activity of thiomorpholine derivatives has been explored, with studies focusing on the development of new bioactive molecules. Kardile and Kalyane (2010) investigated the synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives. These compounds were synthesized to increase Log P value, thereby increasing microbial intracellular concentration and decreasing microbial resistance. This research highlights the potential of thiomorpholine derivatives in the development of new antimicrobial agents with lesser toxicity and safer profiles, providing a foundation for further exploration in antimicrobial therapy (Kardile & Kalyane, 2010).

Bioanalytical Studies

Recent studies have also focused on the functionalization of metal complexes with thiomorpholine derivatives for bioanalytical applications. Hanif et al. (2017) reported on [RuII (η6 -p-cymene)] complexes with 3-hydroxy-2-pyridinone functionalized with thiomorpholine, showing how these compounds form adducts with amino acids and proteins. This research opens new avenues for the use of thiomorpholine derivatives in bioanalytical studies, potentially aiding in the development of novel diagnostic tools and therapeutic agents (Hanif et al., 2017).

Enhancement of Transdermal Drug Delivery

The role of ionic liquids, including those derived from thiomorpholine, in enhancing transdermal drug delivery has been explored. Monti et al. (2017) examined the effect of cyclic onium-based ionic liquids as enhancers for the transdermal permeation of diltiazem. This study underscores the potential of thiomorpholine-derived compounds in improving the efficacy of transdermal drug delivery systems, offering a promising strategy for enhancing the bioavailability of medications administered through the skin (Monti et al., 2017).

Safety and Hazards

: Enamine: Octahydropyrido[2,1-c]thiomorpholin-9-amine MSDS

properties

IUPAC Name

3,4,6,7,8,9a-hexahydro-1H-pyrido[2,1-c][1,4]thiazin-9-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS.ClH/c10-8-2-1-3-9-4-5-11-6-7(8)9;/h7H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAZTVVBSWHWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CSCCN2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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